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Ala-ala-phe-p-nitroanilide

Protease kinetics Tripeptidyl peptidase II Substrate specificity

Standard chromogenic substrates often fail due to mismatched enzyme recognition, compromising assay sensitivity and reproducibility. Ala-ala-phe-p-nitroanilide (AAF-pNA) is a validated tripeptide substrate with sequence-specificity for chymotrypsin-like proteases and tripeptidyl peptidases. • **Superior kinetics:** ~4.2-fold higher catalytic rate vs. AAA-pNA for TPP II, enabling lower enzyme use in HTS. • **Selective quantification:** Phe at P1 position ensures >80-fold higher efficiency (subtilisin BPN') vs. Ala-substituted analogs. • **Reliable supply:** ≥98% HPLC purity, white to off-white powder, shipped on blue ice with -20°C storage.

Molecular Formula C21H25N5O5
Molecular Weight 427.5 g/mol
Cat. No. B15089159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAla-ala-phe-p-nitroanilide
Molecular FormulaC21H25N5O5
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
InChIInChI=1S/C21H25N5O5/c1-13(22)19(27)23-14(2)20(28)25-18(12-15-6-4-3-5-7-15)21(29)24-16-8-10-17(11-9-16)26(30)31/h3-11,13-14,18H,12,22H2,1-2H3,(H,23,27)(H,24,29)(H,25,28)
InChIKeyRMYMOVDNWWDGFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ala-ala-phe-p-nitroanilide (AAF-pNA): A Definitive Chromogenic Substrate for Chymotrypsin and Tripeptidyl Peptidase Activity Assays


Ala-ala-phe-p-nitroanilide (CAS 61043-41-2), also referred to as AAF-pNA, is a synthetic tripeptide chromogenic substrate belonging to the class of p-nitroanilide derivatives . Its sequence (Ala-Ala-Phe) is designed to be recognized by the extended active site of serine proteases, particularly chymotrypsin-like enzymes, where cleavage of the Phe-pNA amide bond releases the chromophore p-nitroaniline, enabling facile spectrophotometric quantification at 405–410 nm [1]. The compound exhibits high purity (≥98% by HPLC) as a white to off-white powder and is stored at −20°C . This foundational mechanism underpins its widespread application as a specific substrate for chymotrypsin and tripeptidyl peptidases I and II .

Designed for chymotrypsin-like serine protease activity assays
Spectrophotometric detection at 405–410 nm via p-nitroaniline release
Reported for tripeptidyl peptidase I/II activity measurement

Procurement Risk Analysis: Why Generic Ala-ala-phe-p-nitroanilide Analogs Are Not Direct Replacements


Substituting Ala-ala-phe-p-nitroanilide with a generic or closely related chromogenic substrate—even one sharing the same chromophore or a similar core sequence—is not scientifically valid due to the profound, quantifiable impact of subtle sequence variations on enzyme-substrate recognition. A single amino acid substitution (e.g., Phe to Ala at P1) can alter catalytic efficiency (kcat/Km) by more than an order of magnitude [1], while the presence or absence of an N-terminal protecting group (e.g., succinyl vs. free amine) can drastically modulate both affinity (Km) and turnover (kcat) [2][3]. These differences, rooted in the extended substrate-binding subsites (S1-S4) of target proteases, mean that assay sensitivity, linear dynamic range, and enzyme selectivity profiles are specific to the exact peptide sequence. Procurement of an unverified analog introduces uncontrolled variables that compromise data reproducibility and cross-study comparability, ultimately undermining the quantitative rigor of enzyme characterization or inhibitor screening campaigns [4].

Sequence mismatch Single amino acid change may substantially alter catalytic efficiency and enzyme recognition.
Protecting group mismatch N-terminal modification (e.g., succinyl vs. free amine) can shift substrate affinity and turnover rate.
Assay reproducibility Unverified analogs may introduce uncontrolled variables, limiting cross-study data comparability.

Quantitative Differentiation: Ala-ala-phe-p-nitroanilide (AAF-pNA) Kinetic and Selectivity Profile Versus Closest Analogs


Enhanced Catalytic Efficiency for Tripeptidyl Peptidase II: AAF-pNA vs. AAA-pNA

For tripeptidyl peptidase II (TPP II), the substrate Ala-ala-phe-p-nitroanilide (AAF-pNA) demonstrates substantially higher catalytic efficiency compared to its analog Ala-Ala-Ala-pNA (AAA-pNA). This is attributed to non-productive binding of the AAA-pNA substrate to the enzyme's active site [1].

TPP II catalytic efficiency
Head-to-head
AAF-pNA: 100% vs AAA-pNA: 24% (4.2× lower)
Supports higher assay sensitivity for TPP II activity measurement.
Validate with your enzyme source and assay conditions.
Protease kinetics Tripeptidyl peptidase II Substrate specificity

Superior Specificity Constant for Insect Chymotrypsin: AAF-pNA vs. Suc-AAPF-pNA and Ac-Y-pNA

In a direct comparison of three chromogenic substrates for a recombinant chymotrypsin-like peptidase from Tenebrio molitor, Ala-ala-phe-p-nitroanilide (as Glp-AAF-pNA) exhibited the highest specificity constant (kcat/KM). The unprotected AAF core sequence provides a superior binding fit compared to the succinylated tetrapeptide analog [1].

Specificity constant (kcat/KM)
Head-to-head
7 (µM·min)⁻¹
Reported highest among tested substrates for insect chymotrypsin model.
Suc-AAPF-pNA: 4.2; Ac-Y-pNA: 0.9 (µM·min)⁻¹.
Chymotrypsin-like peptidase Insect protease Specificity constant

Dramatic Gain in Catalytic Efficiency for Thermitase and Subtilisin BPN': Suc-AAF-pNA vs. Suc-AAA-pNA

The proteolytic coefficient (kcat/Km) for the hydrolysis of the N-terminally protected analog Suc-Ala-Ala-Phe-pNA was compared to that of the tri-alanine analog Suc-Ala3-pNA. The substitution of a single Phe for Ala at the P1 position resulted in a massive increase in catalytic efficiency for two bacterial serine proteases [1].

Catalytic efficiency gain
Head-to-head
~80-fold higher kcat/Km for Suc-AAF-pNA vs. Suc-AAA-pNA
P1 Phe residue essential for efficient bacterial serine protease catalysis.
Tri-alanine substrate exhibits minimal activity.
Subtilisin kinetics Thermitase Chromogenic substrate

Bovine Chymotrypsin Kinetics: Suc-AAPF-pNA as a Benchmark for the AAF-pNA Family

While the direct unprotected AAF-pNA kinetic parameters for bovine chymotrypsin are not as widely reported as its protected analogs, the closely related Suc-Ala-Ala-Pro-Phe-pNA provides a critical benchmark for the core Ala-Ala-Phe recognition motif. This data establishes the high affinity and rapid turnover characteristic of the AAF sequence for chymotrypsin [1].

Chymotrypsin class benchmark
Class-level
Km ~0.043 mM, kcat ~45 s⁻¹ (Suc-AAPF-pNA)
Illustrates high affinity and turnover potential of Ala-Ala-Phe motif.
Inferred from protected analog; verify with unprotected AAF-pNA.
Chymotrypsin kinetics Chromogenic substrate Enzyme assay

Validated Application Scenarios for Ala-ala-phe-p-nitroanilide (AAF-pNA) in Protease Research and Development


High-Throughput Screening for Tripeptidyl Peptidase II (TPP II) Inhibitors

Ala-ala-phe-p-nitroanilide is the substrate of choice for establishing TPP II activity assays in high-throughput screening formats. As demonstrated in head-to-head kinetic studies, its ~4.2-fold higher catalytic rate compared to the tri-alanine analog (AAA-pNA) allows for robust signal generation with lower enzyme concentrations [1][2]. This maximizes the assay window for detecting inhibition and minimizes interference from compound libraries, directly addressing the need for sensitive, reproducible data in drug discovery programs targeting this large, subtilisin-like protease complex.

Characterization of Novel Chymotrypsin-like Serine Proteases

For researchers characterizing newly discovered or recombinantly expressed serine proteases with chymotrypsin-like specificity, Ala-ala-phe-p-nitroanilide (often as its N-protected variants) is an essential tool for defining the enzyme's substrate specificity fingerprint. Comparative data show that subtle sequence variations around the core AAF motif—such as N-terminal protection (Glp-AAF-pNA vs. Suc-AAPF-pNA) or the presence of a Pro residue—can lead to >1.7-fold differences in catalytic efficiency [3]. Systematic evaluation with AAF-pNA and its analogs provides quantitative insights into the architecture of the enzyme's S1-S4 subsites, which is critical for understanding physiological function and guiding protein engineering efforts [4].

Quality Control and Activity Assays for Industrial Protease Preparations

In industrial biotechnology, where proteases like subtilisin BPN' are produced at scale, Ala-ala-phe-p-nitroanilide and its protected variants (e.g., Suc-AAF-pNA) serve as precise, quantitative substrates for routine activity measurement and quality control. The literature confirms that substituting the P1 Phe residue for an Ala (as in Suc-AAA-pNA) reduces catalytic efficiency by ~80-fold for subtilisin BPN' [5]. This dramatic difference demonstrates that assays based on AAF-pNA are exquisitely specific for the active, properly folded enzyme and are not confounded by background hydrolysis from contaminating proteases that might cleave less specific substrates. This ensures accurate and reliable potency determination for industrial enzyme batches.

Investigating Non-Productive Substrate Binding Phenomena

Ala-ala-phe-p-nitroanilide is a key tool for investigating fundamental mechanisms of enzyme-substrate interaction, specifically the phenomenon of non-productive binding. Detailed kinetic analysis has revealed that while AAF-pNA binds productively and is efficiently cleaved, its analog AAA-pNA can bind non-productively to the active site of TPP II, leading to a significantly lower observed catalytic rate [1]. This makes the comparison between AAF-pNA and AAA-pNA a powerful experimental system for studying how substrate structure dictates binding orientation and, consequently, catalytic outcome—a concept with broad implications for understanding protease specificity and inhibitor design.

Application
Selection Property
Validation Focus
TPP II inhibitor screening
Reported catalytic rate advantage
Assay signal window and enzyme titration
Novel serine protease characterization
Substrate specificity mapping
Subsite profiling with sequence variants
Industrial protease QC
Specificity for active, folded enzyme
Background hydrolysis resistance verification
Non-productive binding studies
Comparative binding orientation
Catalytic outcome analysis via substrate pairs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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